![molecular formula C14H20N4O5S B2480253 8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021117-67-8](/img/structure/B2480253.png)

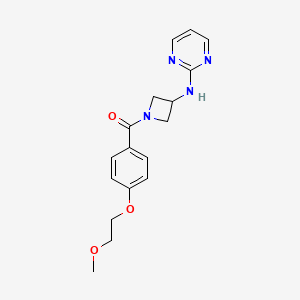

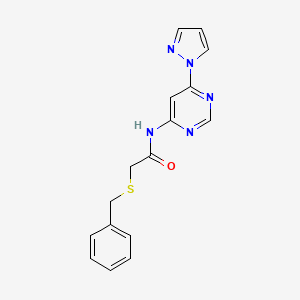

8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C14H20N4O5S and its molecular weight is 356.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Detoxification Applications

- N-Halamine-Coated Cotton : A study describes the synthesis of N-halamine precursors, including a compound similar in structure to the requested chemical, bonded onto cotton fabrics. These fabrics demonstrated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. Additionally, the chlorinated swatches were used to oxidize chemical mustard simulants to less toxic derivatives, showcasing potential in antimicrobial and detoxification applications (Ren et al., 2009).

Crystal Structures and Synthesis of Oxaspirocyclic Compounds

- Synthesis and Crystal Structures : Research on oxaspirocyclic compounds, which share a structural motif with the requested compound, focused on their synthesis and structural determination via X-ray crystallography. This work provides insights into the molecular architecture and potential reactivity of such compounds, which could inform further research into their scientific applications (Jiang & Zeng, 2016).

Anticonvulsant Agents

- Structure-Activity Relationship Studies : Another study explored the anticonvulsant activity of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives. It aimed to understand their structure-activity relationships for anticonvulsant activity, highlighting the therapeutic potential of spiro compounds in neurological disorders (Madaiah et al., 2012).

Novel Synthesis Approaches

- Trifluoromethylated Spiropiperidine Synthesis : The study on trifluoromethylated spiropiperidine derivatives under catalyst-free conditions revealed a novel synthetic pathway that yields highly functionalized compounds. This research demonstrates the versatility and potential of spiro compounds in synthetic chemistry (Zhou et al., 2018).

Mechanism of Action

Target of Action

Compounds with similar structures, such as derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2h)-one, have been shown to inhibitBRD4 . BRD4, or Bromodomain-containing protein 4, is a member of the bromodomain and extra terminal domain (BET) family and plays a crucial role in regulating gene transcription .

Mode of Action

It can be hypothesized that, similar to other brd4 inhibitors, this compound might bind to the acetyl-lysine recognition pocket in the bromodomains of brd4, thereby disrupting its interaction with acetylated histones and transcription factors . This disruption can lead to changes in gene expression .

Biochemical Pathways

Brd4 is known to regulate several important cellular processes, including cell cycle progression, dna damage response, and cellular differentiation . Therefore, inhibition of BRD4 can potentially affect these pathways and their downstream effects.

Result of Action

Inhibition of brd4 has been associated with changes in gene expression, induction of cell cycle arrest, and apoptosis in cancer cells . Therefore, this compound might have similar effects.

Properties

IUPAC Name |

8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O5S/c1-4-18-12(19)14(15-13(18)20)5-7-17(8-6-14)24(21,22)11-9(2)16-23-10(11)3/h4-8H2,1-3H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXQNFATNVEMIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(ON=C3C)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine](/img/structure/B2480170.png)

![N-(3-ethylphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2480172.png)

![2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2480173.png)

![4-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2480179.png)

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2480187.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2480189.png)